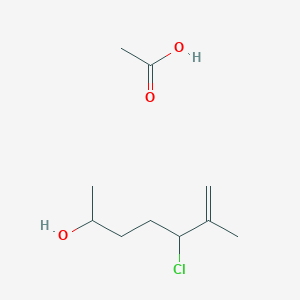
Acetic acid;5-chloro-6-methylhept-6-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-chloro-6-methylhept-6-en-2-ol is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-chloro-6-methylhept-6-en-2-ol typically involves the reaction of acetic acid with 5-chloro-6-methylhept-6-en-2-ol under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-chloro-6-methylhept-6-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Acetic acid;5-chloro-6-methylhept-6-en-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;5-chloro-6-methylhept-6-en-2-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;5-chloro-6-methylhept-6-en-2-ol include other acetic acid derivatives and chlorinated heptenes. These compounds share some structural similarities but may differ in their chemical properties and applications .
Uniqueness
Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
91939-46-7 |
|---|---|
Molecular Formula |
C10H19ClO3 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
acetic acid;5-chloro-6-methylhept-6-en-2-ol |
InChI |
InChI=1S/C8H15ClO.C2H4O2/c1-6(2)8(9)5-4-7(3)10;1-2(3)4/h7-8,10H,1,4-5H2,2-3H3;1H3,(H,3,4) |
InChI Key |
ZKYNGJGFVSJBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(=C)C)Cl)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















